molecular formula C7H6ClNO2 B12804952 N-(4-Chlorophenyl)-N-hydroxyformamide CAS No. 57470-04-9

N-(4-Chlorophenyl)-N-hydroxyformamide

Katalognummer: B12804952
CAS-Nummer: 57470-04-9
Molekulargewicht: 171.58 g/mol
InChI-Schlüssel: JWLJEQLSCAMXQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-N-hydroxyformamide is an organic compound that features a formamide group attached to a 4-chlorophenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-Chlorophenyl)-N-hydroxyformamide can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-N-hydroxyformamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the formamide group into a carboxylic acid.

    Reduction: The compound can be reduced to form N-(4-chlorophenyl)amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 4-chlorobenzoic acid

    Reduction: N-(4-chlorophenyl)amine

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)-N-hydroxyformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N-(4-Chlorophenyl)-N-hydroxyformamide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-Chlorophenyl)-N-hydroxyacetamide
  • N-(4-Chlorophenyl)-N-hydroxybenzamide
  • N-(4-Chlorophenyl)-N-hydroxythioformamide

Uniqueness

N-(4-Chlorophenyl)-N-hydroxyformamide is unique due to its specific structural features, such as the formamide group and the 4-chlorophenyl ring. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

57470-04-9

Molekularformel

C7H6ClNO2

Molekulargewicht

171.58 g/mol

IUPAC-Name

N-(4-chlorophenyl)-N-hydroxyformamide

InChI

InChI=1S/C7H6ClNO2/c8-6-1-3-7(4-2-6)9(11)5-10/h1-5,11H

InChI-Schlüssel

JWLJEQLSCAMXQA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N(C=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.